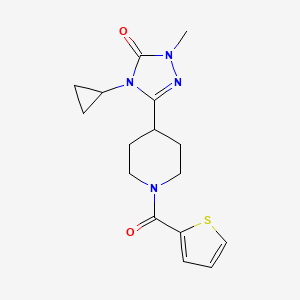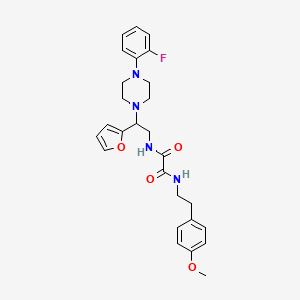
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C27H31FN4O4 and its molecular weight is 494.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroreceptor Imaging with PET
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide and its analogs have been explored for their potential in neuroimaging, particularly through positron emission tomography (PET). These compounds exhibit high affinity and selectivity for 5-HT1A receptors, making them promising candidates for in vivo quantification of these receptors in the context of neuropsychiatric disorders. Their structural analogs, incorporating fluoropyridinyl groups, have demonstrated reversible, selective, and high-affinity antagonist properties toward 5-HT1A receptors, alongside favorable brain uptake and stability profiles, underscoring their utility in mapping serotonin receptors within the brain to understand and potentially diagnose conditions such as depression, anxiety, and other mood disorders (García et al., 2014).
Development of Dopamine Reuptake Inhibitors
Research has also focused on the development of dopamine reuptake inhibitors based on modifications of the this compound framework. These inhibitors target the dopamine transporter (DAT), indicating potential applications in the treatment of disorders characterized by dopamine dysregulation, such as Parkinson's disease, ADHD, and certain forms of addiction. The synthesized analogs showing high affinity and selectivity for DAT over serotonin transporter (SERT) highlight the compound's therapeutic promise in managing dopamine-associated disorders (Matecka et al., 1997).
Antimicrobial and Antifungal Activity
Another area of application involves the antimicrobial and antifungal properties of derivatives related to this compound. These compounds have been synthesized and tested against various bacterial and fungal strains, showing potent activity in some cases. This opens up potential avenues for the development of new antimicrobial and antifungal agents based on these chemical frameworks, addressing the growing concern of antimicrobial resistance (Mishra & Chundawat, 2019).
properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O4/c1-35-21-10-8-20(9-11-21)12-13-29-26(33)27(34)30-19-24(25-7-4-18-36-25)32-16-14-31(15-17-32)23-6-3-2-5-22(23)28/h2-11,18,24H,12-17,19H2,1H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYVPNNCFOHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one](/img/structure/B2763074.png)
![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2763078.png)
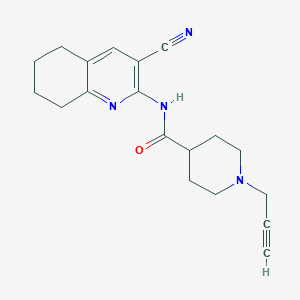
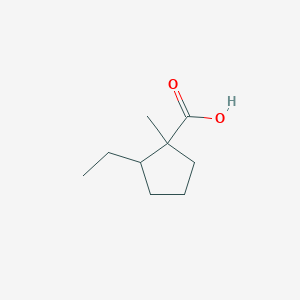
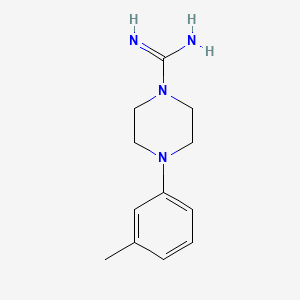
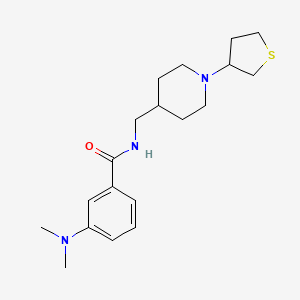
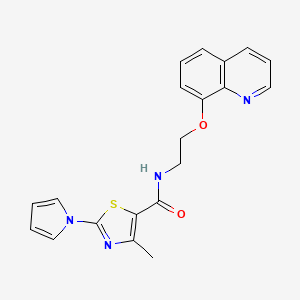
![2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2763087.png)

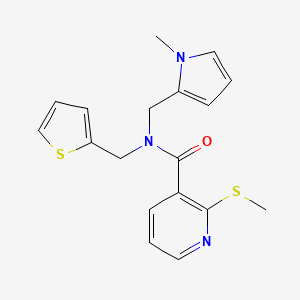
![2-[(4-Chlorobenzyl)amino]benzenecarboxamide](/img/structure/B2763091.png)
![4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2763092.png)

